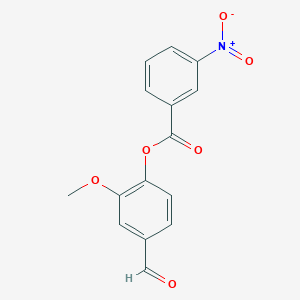

4-Formyl-2-methoxyphenyl 3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

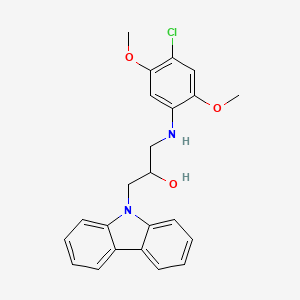

4-Formyl-2-methoxyphenyl 3-nitrobenzoate is a chemical compound with the molecular formula C15H11NO6 . It has a molecular weight of 301.25 . This compound is used in scientific research and finds applications in various fields, including organic synthesis and medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate consists of 15 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . Unfortunately, the detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Photochemistry and Surface Enhanced Raman Scattering

4-Formyl-2-methoxyphenyl 3-nitrobenzoate is used in the study of photochemical reactions. For instance, it has been involved in research on photochemical decomposition reactions studied by surface enhanced Raman scattering (SERS), which is significant in understanding chemical reactions on metal surfaces (Franzke & Wokaun, 1992).

Synthesis and Spectroscopic Characterization

This compound has been synthesized and characterized spectroscopically in research exploring new compounds with potential medical applications. For example, a study on the synthesis, spectroscopic characterization, and anti-hepatic cancer activity of a novel curcumin ester, where 4-Formyl-2-methoxyphenyl 3-nitrobenzoate was used as a starting material, highlights its role in drug development (Srivastava et al., 2017).

Unexpected Reactions in Organic Synthesis

Studies have also focused on unexpected reactions involving compounds like 4-Formyl-2-methoxyphenyl 3-nitrobenzoate. For instance, research on the unexpected O-alkylation and ester migration in phenolic 2,3-diaryl-2,3-dihydrobenzo[b]furans, where this compound played a role, provides insights into complex organic reactions (Tran et al., 2013).

Studies on Molecular Interactions and Properties

Research has also delved into understanding the molecular interactions and properties of compounds including 4-Formyl-2-methoxyphenyl 3-nitrobenzoate. This includes studies on molecular structures, electronic properties, and reactivity, which are crucial for developing new materials and understanding chemical processes at the molecular level (Hart et al., 2015).

Application in Chromogenic Indicators

The compound has been utilized in the synthesis of chromogenic indicators. For example, a study on the synthesis of a water-soluble disulfonated tetrazolium salt using a compound structurally related to 4-Formyl-2-methoxyphenyl 3-nitrobenzoate demonstrates its utility in biochemistry and cellular biology research (Ishiyama et al., 1997).

Safety and Hazards

The safety data for 4-Formyl-2-methoxyphenyl 3-nitrobenzoate includes several precautionary statements. These include recommendations to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture. It is also advised to avoid breathing its dust, fume, gas, mist, vapours, or spray .

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-14-7-10(9-17)5-6-13(14)22-15(18)11-3-2-4-12(8-11)16(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYKDLGCJXVBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl 3-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2615444.png)

![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)

![1-[4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2615453.png)

![4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2615454.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2615458.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2615463.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2615464.png)